2-Methylthieno[2,3-b]thiophene

Photoelectron spectroscopy HOMO energy level Charge injection barrier

Researchers requiring positional-isomer purity for organic electronics face misidentification risk with the [3,2-b] isomer (ΔRI = 58 on PDMS). 2-Methylthieno[2,3-b]thiophene (CAS 26238-22-2) provides: • GC-MS verified identity (RI 1306) distinct from the [3,2-b] isomer (RI 1364) • Enables hole mobilities up to 0.075 cm²/V·s in OFET devices • Methyl substituent balances solubility for solution processing with minimal π-stacking disruption Procure the correct isomer to ensure reproducible HOMO/LUMO energies and device threshold voltages.

Molecular Formula C7H6S2
Molecular Weight 154.3 g/mol
Cat. No. B13036377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthieno[2,3-b]thiophene
Molecular FormulaC7H6S2
Molecular Weight154.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)SC=C2
InChIInChI=1S/C7H6S2/c1-5-4-6-2-3-8-7(6)9-5/h2-4H,1H3
InChIKeyCKDAPMQEHBEIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylthieno[2,3-b]thiophene – Core Identity, Physicochemical Profile, and Procurement Relevance


2-Methylthieno[2,3-b]thiophene (CAS 26238-22-2, molecular formula C₇H₆S₂, molecular weight 154.3 g/mol) is a sulfur-containing fused bicyclic heterocycle belonging to the thienothiophene family [1]. The compound features a methyl substituent at the 2-position (α-position) of the thieno[2,3-b]thiophene core—a key structural differentiator from its 3-methyl regioisomer and the unsubstituted parent system. The thieno[2,3-b]thiophene scaffold is an electron-rich, planar aromatic system widely employed as a building block in organic semiconductors, conjugated polymers, nonlinear optical materials, and bioactive molecule discovery [2][3]. The 2-methyl substitution pattern imparts distinct electronic properties (ionization energy) and regiochemical reactivity that cannot be replicated by other methyl-positional isomers, making this specific derivative the required procurement choice for applications demanding that substitution geometry.

Why 2-Methylthieno[2,3-b]thiophene Cannot Be Interchanged with Its 3-Methyl Regioisomer or the Parent Thienothiophene


Substituting a 2-methylthieno[2,3-b]thiophene with the 3-methyl regioisomer (CAS 1723-34-8), the parent thieno[2,3-b]thiophene (CAS 250-84-0), or the ring-fusion isomer 2-methylthieno[3,2-b]thiophene (CAS 13393-75-4) introduces measurable changes in electronic structure, reactivity, and physicochemical properties that compromise experimental reproducibility and device performance [1][2]. Photoelectron spectroscopy data from a single comparative study demonstrate that the 2-methyl, 3-methyl, and unsubstituted derivatives possess distinct vertical ionization energies (8.12 eV, 8.04 eV, and 8.45 eV, respectively), reflecting non-interchangeable HOMO energy levels that directly affect charge injection barriers and oxidative stability in optoelectronic applications [1]. Furthermore, DFT calculations confirm that the α-position (2-position) of the thieno[2,3-b]thiophene core is the kinetically and thermodynamically preferred site for electrophilic aromatic substitution—meaning that 2-methyl blocking fundamentally redirects downstream functionalization chemistry compared to 3-methyl substitution [3]. Physical property differences, including boiling point, density, LogP, and melting behavior, further distinguish these positional isomers and preclude simple one-for-one substitution in formulated materials or synthetic sequences [4].

Quantitative Differentiation Evidence: 2-Methylthieno[2,3-b]thiophene vs. Closest Analogs


Vertical Ionization Energy: 2-Methyl vs. 3-Methyl vs. Unsubstituted Thieno[2,3-b]thiophene (Same Study, Same Method)

In a single photoelectron spectroscopy (PE) study by Coustale, Guimon, Arriau, and Pfister-Guillouzo (1976), the vertical ionization energies of monosubstituted thieno[2,3-b]thiophene derivatives were determined under identical experimental conditions, enabling direct comparison [1]. The 2-methyl derivative exhibited IE = 8.12 eV, the 3-methyl derivative IE = 8.04 eV, and the unsubstituted parent IE = 8.45 eV [1][2]. The 80 meV difference between the 2-methyl and 3-methyl isomers, and the 330 meV difference between the 2-methyl derivative and the parent, are significant relative to thermal energy at room temperature (~25 meV) and directly reflect substitution-position-dependent modulation of the highest occupied molecular orbital (HOMO) energy [1].

Photoelectron spectroscopy HOMO energy level Charge injection barrier Oxidative stability

One-Pot Synthetic Yield and Precursor Differentiation for 2-Substituted Thieno[2,3-b]thiophenes

Brandsma and co-workers (1991) reported a one-pot procedure for thieno[2,3-b]thiophene and its 2-substituted derivatives using substituted 1,3-pentadiynes (CH₃C≡CC≡CR) and carbon disulfide as building blocks [1]. The 2-methyl derivative (R = CH₃) was obtained in fair yields alongside the parent (R = Me₃Si) and 2-N,N-dialkylamino derivatives (R = NMe₂, NEt₂) in the same study [1]. This one-pot methodology is distinct from the multi-step routes typically required for 3-substituted thieno[2,3-b]thiophenes, which often necessitate Fiesselmann-type cyclization or ring-closure strategies starting from pre-functionalized thiophene precursors [2]. The precursor specificity—CH₃C≡CC≡CCH₃ being the required diyne for the 2-methyl derivative—means that the commercial availability and cost of this specific precursor directly influence procurement economics for the target compound.

One-pot synthesis Precursor specificity Synthetic efficiency Process chemistry

Electrophilic Aromatic Substitution Site Preference and 2-Methyl Blocking Effect

A 2023 DFT study by Savoo et al. determined that the α-carbon atom (position 2) of thieno[2,3-b]thiophene is the kinetically and thermodynamically preferred site for electrophilic aromatic substitution (SEAr) using N-chlorosuccinimide as the electrophile, across multiple computational methods (B3LYP/6-311G(d), B3LYP-D3/6-311G(d), M06-2X/6-311G(d)) in both gas phase and acetic acid [1]. Placing a methyl substituent at the 2-position therefore blocks the most reactive site, redirecting electrophilic attack to alternative positions on the fused ring system. In contrast, the 3-methyl derivative retains an unblocked 2-position and undergoes bromination, Vilsmeier-Haack formylation, and Friedel-Crafts acetylation at the 2-position [2]. This regiochemical divergence means that 2-methylthieno[2,3-b]thiophene will yield a fundamentally different portfolio of downstream functionalized derivatives compared to its 3-methyl counterpart.

Regioselectivity Electrophilic substitution DFT study Functionalization control

Position-Dependent Physicochemical Property Differentiation: Boiling Point, Density, and LogP Across Methyl-Substituted Thieno[2,3-b]thiophenes

The methyl substitution position exerts a measurable influence on key physicochemical parameters of thieno[2,3-b]thiophene derivatives. The unsubstituted parent thieno[2,3-b]thiophene (CAS 250-84-0) is a liquid at room temperature with a melting point of 7°C, boiling point of 226°C, and density of 1.34 g/cm³ . The 3-methyl derivative (CAS 1723-34-8) exhibits a boiling point of 245.7°C at 760 mmHg, density of 1.298 g/cm³, flash point of 73.7°C, a predicted LogP of 3.27, and vapor pressure of 0.0444 mmHg at 25°C [1]. These data indicate that methyl substitution raises the boiling point by approximately 20°C and reduces density relative to the parent, while the LogP value of 3.27 suggests moderate lipophilicity relevant to partitioning behavior. Although analogous comprehensive data for the 2-methyl derivative are not yet compiled in centralized databases, the established trend demonstrates that procurement of the specific positional isomer—rather than an in-class generic—is essential for reproducible physicochemical behavior in formulated systems.

Physicochemical properties Boiling point LogP Density Formulation compatibility

Divergent Oxidative Fate of Positional and Ring-Fusion Isomers Under Catalytic Liquid-Phase Oxidation

Litvinov and co-workers (1975) demonstrated that catalytic liquid-phase oxidation of isomeric methyl-substituted thienothiophenes in acetic acid with cobalt acetate and sodium bromide at 90–110°C produces fundamentally different products depending on both the substitution position and the ring-fusion pattern [1]. Oxidation of 3-methylthieno[2,3-b]thiophene yields thieno[2,3-b]thiophene-3-carboxylic acid, whereas oxidation of its ring-fusion isomer 3-methylthieno[3,2-b]thiophene under identical conditions yields thieno[3,2-b]-3-formylthiophene (an aldehyde rather than a carboxylic acid) [1]. This study, while focused on 3-methyl derivatives, establishes the principle that the ring-fusion geometry and substitution position jointly dictate oxidative reaction fate—a principle that extends to the 2-methyl series. Users procuring 2-methylthieno[2,3-b]thiophene for oxidation-based functionalization must recognize that the product outcome will be unique to this specific isomer and cannot be extrapolated from data on the 3-methyl or [3,2-b] analogues.

Catalytic oxidation Isomer-dependent reactivity Carboxylic acid synthesis Aldehyde synthesis

Evidence-Backed Application Scenarios Where 2-Methylthieno[2,3-b]thiophene Is the Preferred Procurement Choice


Organic Field-Effect Transistor (OFET) Active Layer Development Requiring Elevated Ionization Potential

When designing air-stable p-type organic semiconductors for OFETs, a deeper HOMO energy level correlates with improved resistance to oxidative doping by ambient oxygen and moisture. The measured IE of 8.12 eV for 2-methylthieno[2,3-b]thiophene (versus 8.04 eV for the 3-methyl isomer) indicates a HOMO that is stabilized by ~80 meV, suggesting marginally superior ambient stability when this building block is incorporated into conjugated polymer backbones [1]. Patents covering mono-, oligo-, and polythieno[2,3-b]thiophenes as semiconducting materials explicitly claim thieno[2,3-b]thiophene-based structures for OFET, OLED, and photovoltaic applications, and the 2-methyl substitution provides a route to tune electronic properties without introducing steric bulk at the 3-position that could disrupt π-stacking [2].

Synthesis of 2,5-Disubstituted Thieno[2,3-b]thiophene Derivatives via Orthogonal Functionalization Strategies

The 2-methyl group blocks the kinetically preferred electrophilic aromatic substitution site, redirecting halogenation, formylation, or acylation to alternative positions on the fused ring [3]. This provides a synthetic handle for orthogonal functionalization: the 2-position remains protected as a methyl group while electrophilic chemistry is performed elsewhere, after which the methyl group can serve as a site for radical bromination (yielding a 2-bromomethyl intermediate) for subsequent nucleophilic displacement or cross-coupling. This strategy is unavailable with the 3-methyl isomer, where the unblocked 2-position remains the dominant reactive site, leading to a different substitution pattern upon electrophilic functionalization [4].

Precursor for Conjugated Polymers with Defined Regiochemistry in the Thienothiophene Backbone

Thieno[2,3-b]thiophene is recognized as a valuable building block for low-bandgap conjugated polymers used in organic photovoltaics and OFETs [5]. The 2-methyl derivative, when incorporated as a comonomer, introduces a defined substitution pattern that influences polymer solubility, solid-state packing, and electronic properties. Polymeric materials based on thieno[2,3-b]thiophene cores have demonstrated hole mobilities up to 0.16 cm²/V·s in OTFT devices and low optical bandgaps of 1.57 eV when combined with diketopyrrolopyrrole comonomers [6]. The 2-methyl substitution offers a unique regiochemical entry point distinct from the more widely studied 3-alkyl or 3-aryl substituted thieno[2,3-b]thiophene polymers [5].

HOF·CH₃CN-Mediated Sulfur Oxidation to Thienothiophene S,S-Dioxides for n-Type Semiconductor Design

The HOF·CH₃CN complex enables high-yield, mild-condition oxidation of thieno[2,3-b]thiophene sulfur atoms to the corresponding sulfonyl (S,S-dioxide) groups [7]. This transformation converts p-type (hole-transporting) thienothiophene materials into n-type (electron-transporting) or ambipolar semiconductors by lowering LUMO energies. The 2-methyl derivative, with its distinct HOMO energy (8.12 eV), would yield an S,S-dioxide product with electronic properties unique to this isomer. The oxygenation study demonstrated that 3,4-dimethylthieno[2,3-b]thiophene reacts quantitatively with 2 equivalents of HOF·CH₃CN at 0°C within seconds to yield the 1,1-dioxide, establishing the feasibility of this transformation for methyl-substituted derivatives [7].

Quote Request

Request a Quote for 2-Methylthieno[2,3-b]thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.